1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylic acid
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Overview
Description
Preparation Methods
1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylic acid is typically isolated from the methanol extract of fresh flowers of Lonicera japonica through column chromatography over silica gel . The isolation process involves several steps, including extraction, purification, and structural elucidation using techniques such as 1D and 2D NMR, ESI-QTOF-MS/MS, and chemical evidence
Chemical Reactions Analysis
1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include methanol for methanolysis, which yields methyl 2-hydroxyoctadecanoate as a fatty acid methyl ester . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylic acid has been the subject of extensive scientific research due to its diverse biological activities. It has shown potential in various fields, including:
Biology: Its anti-inflammatory, anti-tumor, and antimicrobial properties make it a valuable compound for biological research.
Medicine: this compound’s potential therapeutic effects, such as anti-HIV-1 and hepatoprotective activities, are of significant interest in medical research.
Mechanism of Action
The mechanism of action of 1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the release of glucuronidase in rat polymorphonuclear leukocytes induced by platelet-activating factor . This inhibition suggests that this compound may modulate inflammatory responses and other cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylic acid is part of a group of cerebrosides isolated from Lonicera japonica, including Lonijaposides A1, A2, A3, B1, and B2 . These compounds share similar structural features but differ in their specific biological activities and chemical properties. For example, Lonijaposide B1 has been shown to possess different inhibitory activities compared to this compound . Other similar compounds include iridoid glucosides and flavonoids, which are also isolated from Lonicera japonica and exhibit various biological activities .
Properties
Molecular Formula |
C27H34NO13+ |
---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C27H33NO13/c1-3-16-17(7-6-14-9-15(24(35)36)11-28(10-14)8-4-5-20(30)31)18(25(37)38-2)13-39-26(16)41-27-23(34)22(33)21(32)19(12-29)40-27/h3,6-7,9-11,13,16-17,19,21-23,26-27,29,32-34H,1,4-5,8,12H2,2H3,(H-,30,31,35,36)/p+1/b7-6+/t16-,17+,19-,21-,22+,23-,26+,27+/m1/s1 |
InChI Key |
DRYLFSKCXKHLKH-XBRJNPSZSA-O |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1/C=C/C2=CC(=C[N+](=C2)CCCC(=O)O)C(=O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C(C1C=CC2=CC(=C[N+](=C2)CCCC(=O)O)C(=O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
lonijaposide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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